molecular formula C17H16N2O8 B13463606 2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid

2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid

Katalognummer: B13463606
Molekulargewicht: 376.3 g/mol
InChI-Schlüssel: KGLHVSUOWRCMJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid is a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This compound features a thalidomide analogue, known to bind to the E3 ubiquitin ligase cereblon (CRBN) . This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins . The core structure is derived from thalidomide, an immunomodulatory agent with a known mechanism of action involving the inhibition of TNF-alpha and other inflammatory mediators . The molecule is engineered with a hydrophilic PEG-like spacer, which can enhance solubility and is terminated with a carboxylic acid functional group. This acid group is essential for further derivatization, allowing researchers to conjugate the linker to a ligand that binds a protein of interest, thereby creating a complete and functional PROTAC molecule . This compound is intended for research applications only and is a crucial reagent for scientists developing novel targeted protein degradation strategies in fields such as oncology, immunology, and drug discovery. Proper handling and storage in a dry, cool environment (e.g., 2-8°C) are recommended to maintain the stability and integrity of the product .

Eigenschaften

Molekularformel

C17H16N2O8

Molekulargewicht

376.3 g/mol

IUPAC-Name

2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]acetic acid

InChI

InChI=1S/C17H16N2O8/c20-12-5-4-10(15(23)18-12)19-16(24)9-2-1-3-11(14(9)17(19)25)27-7-6-26-8-13(21)22/h1-3,10H,4-8H2,(H,21,22)(H,18,20,23)

InChI-Schlüssel

KGLHVSUOWRCMJJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the formation of the isoindoline-1,3-dione moiety. The final step involves the coupling of these two intermediates through an ether linkage .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features and Modifications

The following table summarizes Compound A and its analogs, emphasizing linker variations, functional groups, and biological relevance:

Compound Name Core Structure Linker Type Terminal Group Molecular Weight (g/mol) Key Applications References
Compound A Isoindole-dioxopiperidine Ethoxyethyl Acetic acid ~360–400 PROTACs, CRBN recruitment
tert-Butyl 3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)propanoate Isoindole-dioxopiperidine Ethoxypropanoate tert-Butyl ester ~500–550 (estimated) Intermediate for PROTAC synthesis
6-{[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}hexanoic acid Isoindole-dioxopiperidine Hexanoic acid Carboxylic acid ~420–450 (estimated) Enhanced lipophilicity for membrane penetration
3-{2-[2-(2-{[2-(2,6-Dioxo-3-piperidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]amino}ethoxy)ethoxy]ethoxy}propanoic acid Isoindole-dioxopiperidine Triethylene glycol Propanoic acid 477.47 Extended linker for improved solubility and ternary complex formation
N-(6-Aminohexylbiguanide)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide Isoindole-dioxopiperidine Ethoxyacetamide Biguanide ~550–600 (estimated) Targeting mitochondrial metabolism in cancer cells
2-[2-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid Isoindole-dioxopiperidine Tetraethylene glycol Acetic acid ~600–650 (estimated) Enhanced pharmacokinetics via PEGylation

Physicochemical and Pharmacokinetic Properties

  • Solubility : The acetic acid group in Compound A confers moderate hydrophilicity (logP ~1.5–2.5). PEGylated analogs (e.g., ) exhibit higher aqueous solubility (logP <1) but reduced membrane permeability.
  • Stability : tert-Butyl esters (e.g., ) resist enzymatic hydrolysis, whereas free acids (e.g., Compound A ) are prone to rapid clearance unless formulated as prodrugs.
  • Bioavailability: Compound A's molecular weight (~360–400 g/mol) aligns with Lipinski’s rules, whereas larger PEGylated analogs (>500 g/mol) may require intravenous administration.

Biologische Aktivität

The compound 2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C₁₄H₁₀N₂O₆
  • Molecular Weight : 302.24 g/mol
  • CAS Number : 1547163-38-1
  • Purity : >98.0% (HPLC)

Physical Properties

PropertyValue
AppearanceWhite to Gray to Brown powder
Storage TemperatureRoom Temperature (<15°C)
Condition to AvoidAir Sensitive

Pharmacological Potential

Research indicates that compounds with similar structures have demonstrated various biological activities, including:

  • Antibacterial Activity : Compounds containing piperidine and isoindole moieties have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Derivatives of this compound have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For instance, certain synthesized compounds exhibited significant AChE inhibition with IC50 values ranging from 1.13 µM to 6.28 µM .
  • Anticancer Activity : The isoindole structure is associated with anticancer properties, as seen in various studies where similar compounds were tested against cancer cell lines .

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Binding Interactions : Docking studies have shown that the compound can effectively bind to amino acids in target proteins, influencing their activity .
  • Pharmacokinetics : The compound's solubility and stability under physiological conditions enhance its potential for therapeutic applications.

Study 1: Antibacterial Efficacy

A study synthesized a series of compounds based on the piperidine and isoindole frameworks, assessing their antibacterial properties. The results highlighted that several derivatives exhibited strong activity against Bacillus subtilis, suggesting a promising avenue for developing new antibiotics .

Study 2: Enzyme Inhibition Assessment

In another investigation, the synthesized compounds were tested for AChE inhibition. The most active compounds demonstrated IC50 values significantly lower than the standard drug thiourea (IC50 = 21.25 µM), indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

Answer:
The synthesis involves coupling the isoindole-dione core with the ethoxy-acetic acid chain. Key steps include:

  • Reflux conditions : Use acetic acid as a solvent with sodium acetate (0.1 mol) to catalyze condensation reactions, as demonstrated in indole-carboxylic acid syntheses .
  • Coupling agents : Employ EDC/HOBt for amide bond formation under controlled temperatures (40°C) to minimize side reactions .
  • Purification : Recrystallize from DMF/acetic acid mixtures to isolate high-purity crystalline products .
    Maximize yields by optimizing stoichiometric ratios (e.g., 1.1:1 molar excess of formyl precursors) and inert atmosphere (N₂) to prevent oxidation .

Advanced: How can computational chemistry predict this compound’s reactivity in novel reaction environments?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states, as implemented in ICReDD’s reaction path search methods .
  • Validation : Cross-reference computational predictions with experimental data (e.g., HPLC monitoring) to refine reactivity models .
  • Machine learning : Apply data-driven models trained on analogous isoindole-dione derivatives to predict regioselectivity in functionalization reactions .

Basic: What spectroscopic methods are effective for characterizing structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., dioxopiperidin carbonyls at ~170 ppm) and ether linkages .
  • IR spectroscopy : Identify carbonyl stretches (1,3-dioxo isoindole: ~1770 cm⁻¹) and carboxylic acid O-H bends (~2500–3000 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (±2 ppm accuracy) .

Advanced: How do steric/electronic factors influence proteasomal target interactions?

Answer:

  • Molecular docking : Simulate binding to the 20S proteasome’s β5 subunit using AutoDock Vina; compare with carfilzomib’s binding mode .
  • Structure-activity relationship (SAR) : Modify substituents on the isoindole-dione ring to assess impacts on binding affinity (e.g., electron-withdrawing groups enhance electrophilicity) .
  • In vitro assays : Measure IC₅₀ values in multiple myeloma cell lines (e.g., RPMI-8226) to correlate computational predictions with cytotoxicity .

Basic: What impurities arise during synthesis, and how are they separated?

Answer:

  • Common impurities : Unreacted starting materials (e.g., free isoindole-dione) or hydrolyzed byproducts (e.g., acetic acid derivatives).
  • Separation methods :
    • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) .
    • Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) for high-resolution separation .

Advanced: What methodologies assess stability under physiological conditions?

Answer:

  • pH-dependent stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC-MS over 24–72 hours .
  • Temperature studies : Accelerated stability testing at 40°C/75% RH to identify degradation pathways (e.g., lactam ring hydrolysis) .
  • Metabolite profiling : Use LC-QTOF-MS to identify oxidation products (e.g., hydroxylated derivatives) .

Basic: How to minimize dioxopiperidin ring degradation during synthesis?

Answer:

  • Temperature control : Reflux at 80–90°C instead of higher temperatures to prevent ring opening .
  • Stabilizing agents : Add sodium acetate (0.1 mol) to buffer reaction acidity and reduce hydrolysis .
  • Inert atmosphere : Conduct reactions under N₂ to avoid oxidative decomposition .

Advanced: What in silico approaches predict pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate bioavailability (%F = 65–80), blood-brain barrier penetration (low), and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., Caco-2 cell monolayers) with GROMACS to optimize logP values (target 1–3) .

Basic: Critical steps for scaling synthesis from mg to gram scale?

Answer:

  • Solvent optimization : Scale solvent volumes linearly (e.g., 100 mL → 1 L) while maintaining reflux efficiency .
  • Controlled reagent addition : Use dropping funnels for gradual introduction of coupling agents (EDC/HOBt) to prevent exothermic side reactions .
  • Batch monitoring : Track reaction progress via TLC every 2 hours to ensure consistency .

Advanced: How to employ isotopic labeling for metabolic pathway tracking?

Answer:

  • Synthesis : Introduce ¹³C at the acetic acid carbonyl or deuterium at the ethoxy chain via labeled precursors (e.g., ¹³C-sodium acetate) .
  • Tracing : Use LC-MS/MS to detect labeled metabolites (e.g., ¹³C-glutathione adducts) in hepatocyte incubations .
  • Quantitative analysis : Apply isotope dilution mass spectrometry (IDMS) for precise metabolite quantification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.